REACTION_SMILES
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[O:17]=[C:18]1[N:19]([Br:24])[C:20](=[O:21])[CH2:22][CH2:23]1.[cH:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[n:1]1[cH:2][cH:3][n:4]2[c:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]2>>[n:1]1[cH:2][c:3]([Br:24])[n:4]2[c:5]1[CH2:6][N:7]([C:10](=[O:11])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:8][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCn2ccnc2C1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCn2c(Br)cnc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |